N-(2-aminoethyl)-N-ethylcyclopropanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

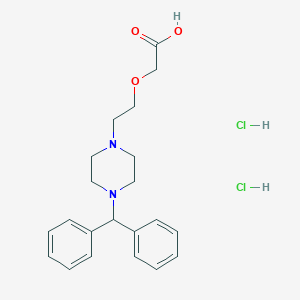

N-(2-aminoethyl)-N-ethylcyclopropanamine, also known as N-ethyl-2-aminopropanamine or NEAP, is an organic compound with a molecular weight of 133.17 g/mol. It is a colorless liquid at room temperature and is soluble in water. NEAP is an important intermediate in the synthesis of compounds used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products. It has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and physiology.

Applications De Recherche Scientifique

Analytical Profiling and Detection

- N-(2-aminoethyl)-N-ethylcyclopropanamine, among other arylcyclohexylamines, has been characterized and analyzed using various sophisticated techniques. Advanced methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy have been employed for its identification and analysis. Such methods are crucial for the qualitative and quantitative analysis of these compounds in biological matrices, including blood, urine, and vitreous humor (De Paoli et al., 2013).

Role in Convulsion Blockade

- Research has identified the compound's effectiveness in blocking convulsions. For example, 1-Aminocyclopropanecarboxylic acid, a related compound, has shown to be a potent ligand for the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. This compound can block convulsions caused by NMDA, suggesting potential therapeutic applications in treating neuropathologies associated with excessive activation of NMDA receptor-coupled cation channels (Skolnick et al., 1989).

Chemical Synthesis and Characterization

- The synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, which include this compound, have been described in detail. These compounds, often used as research chemicals, are synthesized and characterized through multiple methods like high performance liquid chromatography, mass spectrometry, and spectroscopy. Such research is vital for identifying new psychoactive substances and understanding their properties (Wallach et al., 2016).

Potential in Agronomy

- Compounds like 1-Aminocyclopropane-1-Carboxylic Acid (ACC), closely related to this compound, play a significant role in plant growth and development. ACC is a precursor of ethylene, a plant hormone, and is involved in various plant processes. Understanding the mechanism of such compounds can lead to significant advancements in agronomy and plant science (Vanderstraeten & Van Der Straeten, 2017).

Ethylene-Independent Growth Regulation in Plants

- In the realm of plant science, ACC has been identified as playing a role beyond being just a precursor to ethylene. It is involved in regulating plant development and responding to environmental stress, independent of ethylene biosynthesis. This emerging role suggests a broader scope of applications in understanding plant growth and stress responses (Polko & Kieber, 2019).

Mécanisme D'action

Target of Action

A structurally similar compound, n-(2-aminoethyl)-1-aziridineethanamine, is known to inhibit angiotensin-converting enzyme 2 (ace2) . ACE2 plays a crucial role in cardiovascular disease and Severe Acute Respiratory Syndrome .

Mode of Action

The latter compound inhibits ACE2, preventing the constriction of coronary blood vessels and the subsequent increase in vascular resistance and oxygen consumption . This inhibition could potentially lead to a decrease in myocyte hypertrophy and vascular smooth muscle cell proliferation .

Biochemical Pathways

The inhibition of ace2 by n-(2-aminoethyl)-1-aziridineethanamine suggests that the renin-angiotensin system could be one of the pathways affected .

Result of Action

The inhibition of ace2 by n-(2-aminoethyl)-1-aziridineethanamine can prevent the constriction of coronary blood vessels and the subsequent increase in vascular resistance and oxygen consumption . This could potentially lead to a decrease in myocyte hypertrophy and vascular smooth muscle cell proliferation .

Propriétés

IUPAC Name |

N'-cyclopropyl-N'-ethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9(6-5-8)7-3-4-7/h7H,2-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRMAYOLQMQWRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)C1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B139058.png)